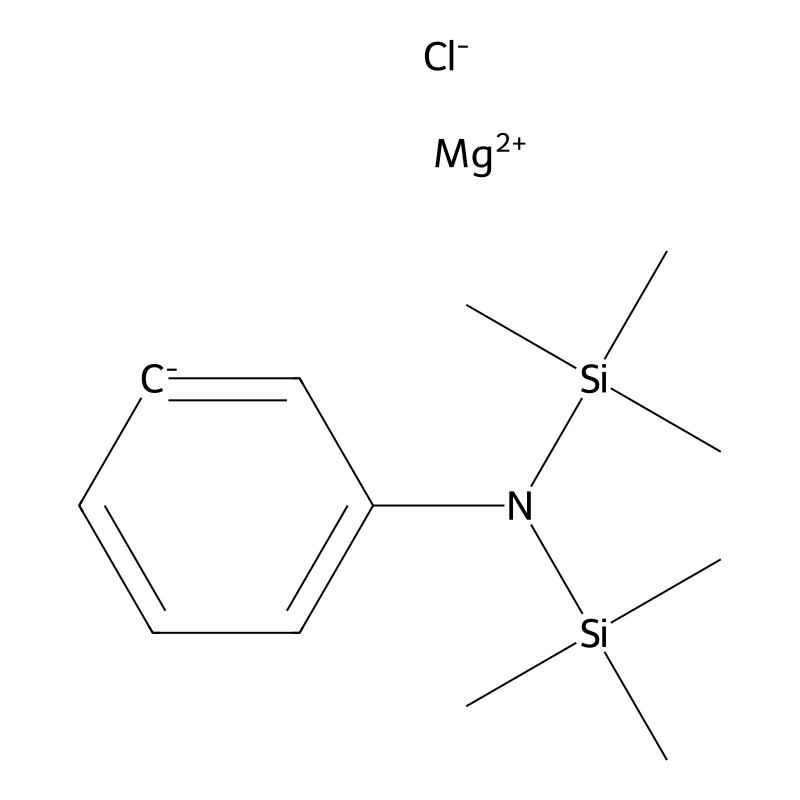magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organometallic Compounds:
3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride, also known as (TMS)2N-C6H4MgCl, finds application in the synthesis of various organometallic compounds. Its Grignard reagent character allows for nucleophilic addition reactions with various organic carbonyl compounds, forming new carbon-carbon bonds. For instance, a study describes its use in the synthesis of unsymmetrical diarylmethanes through reaction with aromatic aldehydes [].
Catalyst Precursor:
This compound can serve as a precursor for the generation of active catalysts. One example involves the preparation of magnesium salen complexes, which are efficient catalysts for a variety of organic transformations, including ring-opening polymerizations and epoxide ring-opening reactions [].
Research into New Materials:
3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is also employed in research efforts focused on the development of novel materials. Studies have explored its potential in the synthesis of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage and separation [].
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride, with the chemical formula C₁₂H₂₂ClMgNSi₂ and CAS Number 174484-84-5, is a magnesium-based organosilicon compound. It features a bis(trimethylsilyl)amino substituent on an aniline structure, which enhances its reactivity and solubility in organic solvents. This compound is typically encountered as a solution in tetrahydrofuran (THF) and is known for its high flammability and potential to cause severe skin burns and eye damage .
- Toxicity: Limited data exists on the specific toxicity of 3-[Bis(trimethylsylanil)amino]phenylmagnesium chloride. However, Grignard reagents in general can be irritating to the skin, eyes, and respiratory system.
- Flammability: Grignard reagents are flammable and can ignite upon contact with air or moisture.
- Reactivity: These compounds react violently with water and protic solvents like alcohols due to their basic nature.
- Grignard Reactions: Reacting with carbonyl compounds to form alcohols.
- Cross-Coupling Reactions: Participating in reactions with halides or other electrophiles to form carbon-carbon bonds.
These reactions are facilitated by the magnesium atom, which plays a crucial role in stabilizing the negative charge developed during these transformations .
The synthesis of magnesium;N,N-bis(trimethylsilyl)aniline;chloride typically involves the reaction of N,N-bis(trimethylsilyl)aniline with magnesium chloride or magnesium metal in an appropriate solvent such as THF. The general procedure includes:
- Dissolving N,N-bis(trimethylsilyl)aniline in THF.
- Adding magnesium chloride or magnesium metal under inert conditions (e.g., nitrogen atmosphere).
- Stirring the mixture until complete dissolution and formation of the desired compound.
This method allows for the formation of a stable solution that can be used for further
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride has several applications, particularly in organic synthesis:
- Reagent in Organic Chemistry: Used as a nucleophilic reagent for synthesizing various organic compounds through Grignard reactions.
- Catalyst: Can serve as a catalyst in polymerization processes or other catalytic transformations.
- Material Science: Potential applications in developing new materials due to its silicon content.
Its unique chemical properties make it valuable for researchers working on silicon-containing compounds or advanced organic synthesis .
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride shares similarities with several other organosilicon compounds, particularly those containing silicon-nitrogen bonds. Here are some comparable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N,N-bis(trimethylsilyl)aniline | 4147-89-1 | Parent compound without magnesium |
| Trimethylsilyl chloride | 75-94-5 | Common silylating agent |
| Phenylmagnesium bromide | 100-55-0 | A Grignard reagent used for carbon-carbon coupling |
| Magnesium diethylamide | 2040-80-4 | Contains magnesium but different amine structure |
Uniqueness: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is unique due to its dual functionality as both a silylating agent and a Grignard reagent, allowing it to participate in diverse chemical transformations not possible with simpler analogs .
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive






